

JNJ-55511118: A Targeted Approach to Seizure Control with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-55511118	
Cat. No.:	B15575977	Get Quote

For Immediate Release

A novel anticonvulsant, **JNJ-55511118**, has demonstrated significant promise in preclinical studies, offering a targeted mechanism of action that effectively suppresses seizures while minimizing the motor side effects commonly associated with other antiepileptic drugs. Developed to selectively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit, **JNJ-55511118** represents a potential paradigm shift in the management of epilepsy. This comparison guide provides an in-depth analysis of the experimental data validating the anticonvulsant effects of **JNJ-55511118**, comparing its performance against a non-selective AMPA receptor antagonist, perampanel, and another TARP γ-8 selective modulator, LY3130481.

Superior Anticonvulsant Efficacy and Safety Margin

JNJ-55511118 and the structurally related TARPy8 modulator RAP-219 have shown potent, dose-dependent anticonvulsant effects in established rodent models of both focal and generalized seizures, including the pentylenetetrazol (PTZ) and corneal kindling (CK) models. [1] A key differentiator for these TARP y-8 selective modulators is their significantly wider therapeutic index compared to the non-selective AMPA receptor antagonist, perampanel.[1][2] This improved safety margin is primarily attributed to the targeted mechanism of action, which avoids widespread disruption of AMPA receptor function throughout the central nervous system.



Table 1: Comparative Anticonvulsant Efficacy in Mouse Seizure Models

Compound	Seizure Model	Anticonvulsant Efficacy (ED50, mg/kg, p.o.)
RAP-219 (JNJ-55511118 analog)	PTZ (twitch and clonus)	0.02[1]
RAP-219 (JNJ-55511118 analog)	Corneal Kindling	0.02[1]
Perampanel	PTZ-induced seizures	0.94[2][3]
Perampanel	Maximal Electroshock (MES)- induced seizures	1.6[2][3]
LY3130481	PTZ, Corneal Kindling, and others	Broad anticonvulsant activity demonstrated[4][5]

Note: Specific ED50 values for **JNJ-55511118** and LY3130481 in these models were not publicly available. Data for RAP-219, a compound with a similar mechanism, is provided as a surrogate.

A critical advantage of **JNJ-55511118** is its lack of motor impairment at therapeutically relevant doses. The rotarod test, a standard measure of motor coordination, has consistently shown that **JNJ-55511118** and other TARP γ-8 selective modulators do not induce the ataxia and motor deficits observed with perampanel.[1][6]

Table 2: Comparative Motor Impairment in the Rotarod Test (Mice)

Compound	Motor Impairment (TD50, mg/kg, p.o.)	Therapeutic Index (TD50/ED50 in PTZ model)
RAP-219 (JNJ-55511118 analog)	Minimal, non-dose-dependent failures	>150[1]
Perampanel	1.8[2][3]	1.9[2]
LY3130481	No motor side effects at anticonvulsant doses	Not calculated



Mechanism of Action: Targeting the TARP γ-8 Subunit

JNJ-55511118 exerts its anticonvulsant effects through a novel mechanism of action. It is a selective negative allosteric modulator of AMPA receptors that are associated with the TARP y-8 auxiliary subunit.[7] These specific AMPA receptor complexes are highly expressed in brain regions implicated in seizure generation, such as the hippocampus, while being largely absent in areas like the cerebellum, which is crucial for motor control.[1] This regional selectivity is the basis for the improved side-effect profile of JNJ-55511118.

The binding of **JNJ-55511118** to the TARP γ-8 subunit allosterically inhibits the AMPA receptor, reducing the influx of ions in response to the neurotransmitter glutamate. This modulation dampens excessive neuronal excitation that underlies seizure activity. Specifically, studies have shown that **JNJ-55511118** inhibits the peak currents of TARP γ-8-containing AMPA receptors by decreasing their single-channel conductance.[7]



Synaptic Cleft Postsynaptic Neuron Glutamate JNJ-55511118 Allosterically Binds Inhibits AMPA Receptor + TARP y-8 Activates Ion Channel Reduced Ion Influx Reduced Neuronal Excitation Anticonvulsant Effect

Mechanism of Action of JNJ-55511118

Click to download full resolution via product page

Mechanism of JNJ-55511118 Action

Experimental Protocols



The validation of **JNJ-55511118**'s anticonvulsant properties relies on a battery of well-established preclinical experimental models. The following are detailed methodologies for the key experiments cited in this guide.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of anticonvulsant drugs against generalized seizures.

Protocol:

- Animals: Adult male CF-1 mice are typically used.[1]
- Drug Administration: **JNJ-55511118**, or the comparator drug, is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.
- PTZ Infusion: At a predetermined time after drug administration (e.g., 2 hours), a solution of pentylenetetrazol is infused intravenously.[1]
- Observation: The animals are observed for the onset of seizure activity, specifically the first twitch and sustained clonic convulsions.
- Data Analysis: The dose of the drug that protects 50% of the animals from exhibiting the seizure endpoint (ED50) is calculated.

Corneal Kindling Seizure Model

This model is employed to assess the effectiveness of anticonvulsants against focal seizures that secondarily generalize.

Protocol:

- Animals: Adult male CF-1 mice are commonly used.[1]
- Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice repeatedly over several days until a stable, generalized seizure response (Racine scale 5) is consistently elicited.[1]



- Drug Administration: Once fully kindled, the mice are treated with **JNJ-55511118** or a comparator drug at various doses (p.o.).
- Corneal Stimulation: Following drug administration (e.g., 2 hours), the kindled mice are subjected to the electrical stimulus.[1]
- Observation: The animals are observed for the presence or absence of a generalized seizure.
- Data Analysis: The ED50, the dose that prevents seizures in 50% of the animals, is determined.

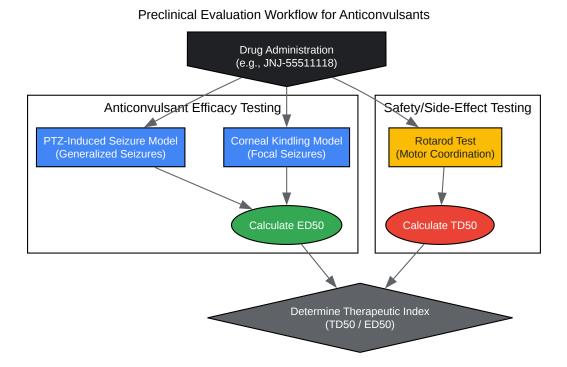
Rotarod Test for Motor Impairment

This test is used to evaluate the potential for a drug to cause motor coordination deficits and ataxia.

Protocol:

- Apparatus: A rotating rod apparatus with an accelerating speed is used.
- Animals: Mice are acclimated to the testing room before the experiment.
- Drug Administration: **JNJ-55511118** or a comparator drug is administered at various doses.
- Testing: At the time of expected peak drug effect, each mouse is placed on the rotating rod.
 The speed of the rod gradually increases.
- Data Collection: The latency to fall from the rod is recorded. A trial may have a maximum duration (e.g., 5 minutes). Failure is often defined as a certain number of falls within a trial.[1]
- Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated.
 A higher TD50 indicates less motor impairment.





Click to download full resolution via product page

Preclinical Anticonvulsant Evaluation Workflow

Conclusion

The preclinical data strongly support the continued development of **JNJ-55511118** as a promising anticonvulsant agent. Its selective targeting of TARP y-8-containing AMPA receptors translates to a potent antiseizure efficacy comparable to or exceeding that of existing medications, but with a significantly improved safety profile, particularly concerning motor side effects. This targeted approach holds the potential to provide better seizure control for patients with epilepsy while minimizing the debilitating side effects that can impact their quality of life. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **JNJ-55511118** in the treatment of epilepsy.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. antiseizure effects with selective tarpγ8 negative allosteric modulators in preclinical seizure models [aesnet.org]
- 2. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist LY3130481 (CERC-611) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-55511118: A Targeted Approach to Seizure Control with a Promising Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575977#validating-the-anticonvulsant-effects-of-jnj-55511118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com